Methyl 5-chloro-2,4-difluorobenzoate
Overview
Description
Methyl 5-chloro-2,4-difluorobenzoate: is an organic compound with the molecular formula C8H5ClF2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2,4-difluorobenzoate can be synthesized through the esterification of 5-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-chloro-2,4-difluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different substituents replacing the chlorine or fluorine atoms.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Methyl 5-chloro-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of methyl 5-chloro-2,4-difluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects .
Comparison with Similar Compounds
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 5-chloro-2-fluorobenzoate
Uniqueness: Methyl 5-chloro-2,4-difluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 5-chloro-2,4-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSJOLPHIRLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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